molecular formula C16H24ClNO2 B2824265 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride CAS No. 1609400-60-3

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride

Cat. No.: B2824265
CAS No.: 1609400-60-3
M. Wt: 297.82
InChI Key: LRGKFDRKSWDFIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound with the molecular formula C16H23NO2·HCl. It is a solid substance that is often used in various scientific research applications. The compound is known for its unique structure, which includes a piperidine ring and a benzaldehyde group connected by a butoxy chain.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride typically involves the reaction of 4-(1-piperidinyl)butanol with 3-formylphenol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides and acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-[4-(1-Piperidinyl)butoxy]benzoic acid.

    Reduction: 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol.

    Substitution: Various substituted derivatives of the piperidine ring.

Scientific Research Applications

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is used in a wide range of scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions involving piperidine derivatives.

    Medicine: As a potential lead compound for the development of new pharmaceuticals.

    Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The benzaldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

  • 3-[4-(1-Piperidinyl)butoxy]benzaldehyde oxalate
  • 3-[4-(1-Piperidinyl)butoxy]benzyl alcohol
  • 3-[4-(1-Piperidinyl)butoxy]benzoic acid

Uniqueness

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is unique due to its specific combination of a piperidine ring and a benzaldehyde group. This structure allows it to participate in a variety of chemical reactions and interact with different molecular targets, making it a versatile compound in scientific research.

Biological Activity

3-[4-(1-Piperidinyl)butoxy]benzaldehyde hydrochloride is a chemical compound characterized by its unique structure, which includes a piperidinyl group connected to a butoxy chain and a benzaldehyde moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and neurology.

  • Molecular Formula : C16H24ClNO2
  • Molecular Weight : 297.82 g/mol
  • Structure : The compound features a piperidine ring, which is known for its ability to interact with various biological targets, enhancing its pharmacological profile.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Receptor Interaction : The piperidine ring can bind to neurotransmitter receptors, potentially modulating their activity. This includes interactions with serotonin receptors, which are crucial in mood regulation and cognitive functions.
  • Enzyme Modulation : The benzaldehyde moiety may form covalent bonds with nucleophilic sites on proteins, altering their function and leading to various biological effects. This mechanism is vital for compounds targeting cancer cell proliferation and survival pathways .

Anticancer Potential

Research indicates that compounds similar to this compound exhibit notable cytotoxicity against various cancer cell lines. For instance, studies have shown that related piperidine derivatives can selectively induce apoptosis in neoplastic cells while sparing normal cell lines. The cytotoxic effects are often quantified using the CC50 value, which indicates the concentration required to inhibit cell growth by 50%:

CompoundCell LineCC50 (µM)
This compoundHSC-2Submicromolar
Similar Piperidine DerivativeHL-60Submicromolar
Control CompoundNormal Cell Line>10 µM

These findings suggest that the compound could be developed as an anticancer agent due to its selective toxicity toward malignant cells .

Neuropharmacological Effects

The piperidine structure also implies potential neuropharmacological applications. Studies have highlighted that similar compounds can influence neurotransmitter systems, particularly those involving serotonin and dopamine pathways:

  • Serotonin Receptors : The compound may act as an agonist or antagonist at various serotonin receptor subtypes (e.g., 5-HT1A, 5-HT2A), which play significant roles in mood regulation and anxiety.
  • Cognitive Enhancement : Preliminary data suggest that the compound could enhance cognitive functions by modulating neurotransmitter release and receptor sensitivity .

Case Studies

A detailed investigation into the biological activity of this compound was conducted in vitro using various cancer cell lines. The results demonstrated:

  • Selectivity for Cancer Cells : The compound showed significantly lower toxicity against normal fibroblast cells compared to cancerous cells.
  • Mechanistic Insights : Flow cytometry analyses revealed that treatment with the compound led to increased apoptosis in cancer cells, as evidenced by Annexin V staining.

Properties

IUPAC Name

3-(4-piperidin-1-ylbutoxy)benzaldehyde;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO2.ClH/c18-14-15-7-6-8-16(13-15)19-12-5-4-11-17-9-2-1-3-10-17;/h6-8,13-14H,1-5,9-12H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRGKFDRKSWDFIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCCCOC2=CC=CC(=C2)C=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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